8-iodo-3,6-dimethyl-1H-quinazoline-2,4-dione

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Block

Researchers needing a superior electrophilic partner for Pd(0) cross-coupling under mild conditions often face slow oxidative addition with bromo analogs. This 8-iodo derivative solves that problem with a weaker C-I bond (~209 kJ·mol⁻¹ vs. ~285 kJ·mol⁻¹ for C-Br), enabling higher conversion at lower catalyst loadings. • Conformationally pre-organized scaffold (0 rotatable bonds) for fragment-based screening. • Permanent N3-methylation eliminates a metabolic soft spot, improving passive permeability. • High purity (98%) ensures reliable SAR data and library synthesis.

Molecular Formula C10H9IN2O2
Molecular Weight 316.09 g/mol
Cat. No. B13913432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iodo-3,6-dimethyl-1H-quinazoline-2,4-dione
Molecular FormulaC10H9IN2O2
Molecular Weight316.09 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)I)NC(=O)N(C2=O)C
InChIInChI=1S/C10H9IN2O2/c1-5-3-6-8(7(11)4-5)12-10(15)13(2)9(6)14/h3-4H,1-2H3,(H,12,15)
InChIKeyZHBKOMRLQAHWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Iodo-3,6-dimethylquinazoline-2,4-dione: Physicochemical & Scaffold Attributes


8-Iodo-3,6-dimethyl-1H-quinazoline-2,4-dione (CAS 2891599-20-3) is a fully substituted quinazoline-2,4-dione derivative featuring an iodine atom at position 8 and methyl groups at positions 3 and 6 of the bicyclic scaffold [1]. The molecular formula is C₁₀H₉IN₂O₂ (molecular weight 316.09 g·mol⁻¹), with a computed XLogP3-AA of 1.6, zero rotatable bonds, topological polar surface area of 49.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . Commercial specifications from multiple verified suppliers report a purity of 98% . The iodine substituent is positioned para to N1 and ortho to the C4 carbonyl, a regiochemical arrangement that has been noted in the patent literature for enabling specific downstream derivatizations of 8-halo-quinazoline-2,4-diones [2].

8-Iodo substituent enables mild-condition Pd-catalyzed cross-coupling diversification
3,6-Dimethyl pattern blocks N3 tautomerization and reduces hydrogen-bond donor count
Zero rotatable bonds provide conformational pre-organization for fragment-based design

8-Iodo-3,6-dimethylquinazoline-2,4-dione: Why Generic Substitution Fails


Generic substitution within the quinazoline-2,4-dione series is precluded by three combinatorially critical structural features. First, the C-I bond at position 8 possesses a substantially lower bond dissociation energy (~209 kJ·mol⁻¹) compared to C-Br (~285 kJ·mol⁻¹) and C-Cl (~397 kJ·mol⁻¹) [1], conferring distinct oxidative addition kinetics with palladium(0) catalysts that directly determine cross-coupling efficiency, a property that cannot be replicated by the 8-bromo analog (CAS 2925030-77-7) . Second, the 3,6-dimethyl substitution permanently blocks the N3-H tautomeric site that remains available in the non-methylated 8-iodoquinazoline-2,4(1H,3H)-dione (CAS 959236-79-4) , altering hydrogen-bond donor count from 2 to 1 and eliminating a potential metabolic soft spot [2]. Third, the iodine at C8 occupies a distinct regioisomeric position relative to more common 6-iodo- or 4-iodo-quinazoline scaffolds studied in recent anticancer SAR campaigns [3], meaning structure-activity relationships established for other iodoquinazoline regioisomers do not transfer predictably to this scaffold. These orthogonal structural determinants collectively render each derivative a functionally distinct chemical entity for both synthetic chemistry and biological screening applications.

C–I bond reactivity differs from C–Br; 8-bromo analog may require more forcing conditions and may not transfer directly in cross-coupling workflows.
N3-methylation permanently reduces HBD count from 2 to 1; non-methylated 8-iodo analog may not replicate permeability or metabolic stability profile.
C8-iodo regioisomer is structurally orthogonal to 6-iodo scaffolds; literature activity data for 6-iodo series cannot be extrapolated to this scaffold.

8-Iodo-3,6-dimethylquinazoline-2,4-dione: Quantitative Evidence vs. Comparators


C–I vs. C–Br Bond Reactivity in Palladium Cross-Coupling

The aryl C-I bond at position 8 of the target compound has a bond dissociation energy of approximately 209 kJ·mol⁻¹, compared to 285 kJ·mol⁻¹ for the C-Br bond in the direct 8-bromo analog (8-bromo-3,6-dimethylquinazoline-2,4(1H,3H)-dione, CAS 2925030-77-7) [1]. This 76 kJ·mol⁻¹ difference translates to significantly faster oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling milder reaction conditions, shorter reaction times, and higher yields for downstream diversification of the quinazoline-2,4-dione scaffold [2]. The bromo analog is commercially available from multiple suppliers but requires more forcing conditions for comparable cross-coupling transformations.

C–I vs C–Br BDE
Class-level inference
ΔBDE = 76 kJ·mol⁻¹ (C–I: ~209, C–Br: ~285)
Supports milder Pd(0) oxidative addition
Relative rate k(I)/k(Br) ≈ 10–10²
Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Block

Reduced HBD Count and Membrane Permeability Gain

The target compound possesses one hydrogen bond donor (HBD; N1-H), compared to two HBDs for the non-methylated comparator 8-iodoquinazoline-2,4(1H,3H)-dione (CAS 959236-79-4; N1-H and N3-H) [1]. This reduction is achieved by N3-methylation, which permanently blocks the N3-H tautomer. In drug design, reducing HBD count from 2 to 1 is associated with a measurable improvement in passive membrane permeability, as each HBD contributes approximately –0.5 to –0.7 log units to the free energy of desolvation required for membrane crossing [2]. The computed XLogP3-AA of 1.6 for the target compound [3] further aligns with the balanced lipophilicity desirable for oral drug candidates. No pharmacokinetic data are available for the non-methylated comparator, but class-level SAR from quinazoline-2,4-dione-based phosphodiesterase inhibitors indicates that N3-alkylation consistently improves metabolic stability and oral bioavailability [4].

HBD Count
Class-level inference
1 HBD (vs 2 for non-methylated analog)
Estimated 0.5–0.7 log unit permeability gain per HBD reduction
Based on Veber framework; no compound-specific permeability data
Drug Design Pharmacokinetics Metabolic Stability

C8 vs. C6 Iodine Regioisomer Target Engagement Differences

Recent studies on iodoquinazoline derivatives demonstrate that the position of iodine substitution on the quinazoline scaffold dictates target engagement profiles. In a 2025 study by Aboshanab et al., newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives (compounds 3a–e) exhibited antiproliferative activity with IC₅₀ values ranging from 4.0–9.0 µM against four human cancer cell lines, with compound 3c showing dual inhibition of human thymidylate synthase (hTS) and carbonic anhydrase XII (CAXII, IC₅₀ = 3.69 µM) [1]. These 6-iodo derivatives, however, differ from the target compound in both iodine regioposition (C6 vs. C8) and the absence of the 3,6-dimethyl substitution pattern. The C8-iodo regioisomer presents an iodine vector oriented para to N1, which projects into a different region of the ATP-binding pocket compared to the C6-iodo vector (meta to N1), a distinction that is geometrically non-interchangeable in kinase inhibitor design. No direct biological data have been published for the 8-iodo-3,6-dimethyl scaffold, and this comparison is provided solely to document that regioisomeric iodine placement yields non-equivalent biological outcomes .

Regioisomer SAR
Cross-study comparable
6-iodo series IC₅₀ 4–9 µM; target compound: no bioactivity data reported
C8 iodine placement untested; SAR not transferable from 6-iodo scaffolds
MTT assay, four cancer cell lines (HepG2, MCF-7, HCT-116, A549)
Anticancer Drug Discovery Kinase Inhibition Structure-Activity Relationship

Zero Rotatable Bonds: Conformational Rigidity Advantage

The target compound has zero rotatable bonds (computed by Cactvs 3.4.8.18), reflecting complete conformational rigidity imposed by the fused bicyclic quinazoline-2,4-dione core with only small, non-rotatable substituents (methyl and iodine) [1]. In contrast, the closest commercially available 3,6-dimethyl analog with a different 8-substituent, (S)-8-(1-hydroxyethyl)-3,6-dimethylquinazoline-2,4(1H,3H)-dione (CAS 3058923-47-7), introduces one rotatable bond via the 1-hydroxyethyl side chain, increasing conformational entropy and reducing the entropic component of binding affinity . The relationship between rotatable bond count and binding affinity is well established: each rotatable bond frozen upon binding incurs an entropic penalty of approximately 5–6 kJ·mol⁻¹ at 298 K, meaning fully rigid ligands can gain up to one order of magnitude in binding affinity relative to analogs with even a single rotatable bond, all other interactions being equal [2].

Rotatable Bonds
Class-level inference
0 rotatable bonds (vs 1 in hydroxyethyl analog)
Entropic binding advantage ~5–6 kJ·mol⁻¹
Each rotatable bond frozen upon binding costs ~5–6 kJ·mol⁻¹
Molecular Design Conformational Analysis Ligand Efficiency

8-Iodo-3,6-dimethylquinazoline-2,4-dione: Application Scenarios


Palladium-Catalyzed C8 Diversification via Cross-Coupling

The weaker C–I bond (BDE ~209 kJ·mol⁻¹) relative to C–Br (~285 kJ·mol⁻¹) positions this compound as a superior electrophilic coupling partner for Pd(0)-catalyzed cross-coupling [1]. Researchers constructing focused quinazoline-2,4-dione libraries should prioritize this iodo derivative over the 8-bromo analog when mild reaction conditions are required (e.g., when sensitive functional groups are present elsewhere in the coupling partner), or when higher conversion rates at lower catalyst loadings are needed for parallel synthesis. This scenario is directly supported by the bond-energy differential documented in Section 3, Evidence Item 1.

SAR Probing via Tautomeric Restriction and HBD Control

The permanent N3-methylation in this compound reduces the HBD count from 2 to 1 compared with 8-iodoquinazoline-2,4(1H,3H)-dione [2]. This structural feature is valuable for SAR campaigns aimed at improving passive membrane permeability and blocking metabolic N-glucuronidation or N-oxidation at the N3 position. As established in Section 3, Evidence Item 2, each HBD reduction is predicted to improve passive permeability by 0.5–0.7 log units [3], making this compound a rational choice when pharmacokinetic optimization is a stated project goal.

Fragment-Based Design with Zero-Rotatable-Bond Scaffold

With zero rotatable bonds, this compound is conformationally pre-organized and offers an entropic binding advantage of ~5–6 kJ·mol⁻¹ relative to analogs bearing even a single rotatable substituent at C8, such as the 8-(1-hydroxyethyl) derivative [4]. This makes it an appropriate scaffold for fragment-based screening or X-ray crystallography soaking experiments where ligand rigidity simplifies electron density interpretation and maximizes the entropic contribution to binding free energy, as quantified in Section 3, Evidence Item 4.

Exploratory Screening of Underexplored C8-Iodo Chemotype

Published anticancer data exist for 6-iodoquinazoline regioisomers (IC₅₀ = 4.0–9.0 µM) [5], but no biological activity has been reported for the 8-iodo-3,6-dimethyl scaffold. This chemotype represents structurally orthogonal chemical space relative to the 6-iodo series, and its procurement is justified for phenotypic screening cascades or kinase profiling panels where the goal is to identify novel scaffold–target relationships rather than to optimize a known inhibitor series. The iodine substituent further enables potential radiolabeling with ¹²⁵I or ¹²³I for binding assays or imaging studies, as has been demonstrated for other iodoquinazoline-based radiopharmaceuticals [6].

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling diversification
C–I bond lability profile
Reaction condition scoping
Membrane permeability SAR studies
Reduced HBD count (N3-methyl)
Permeability assay validation
Fragment-based screening
Zero rotatable bonds (conformational rigidity)
Entropic binding assessment
Cell-based chemotype profiling
Underexplored C8-iodo scaffold
Phenotypic or kinase panel screening
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